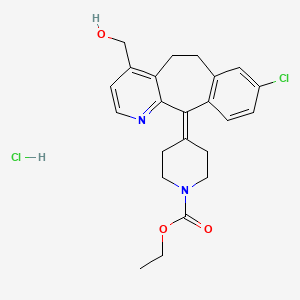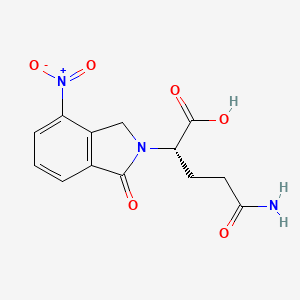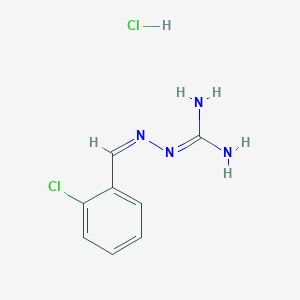![molecular formula C6H10BClN2O2 B13840901 B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate](/img/structure/B13840901.png)
B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochlroide Hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate is a boronic acid derivative with the molecular formula C6H9BN2O2 • HCl • xH2O and a molecular weight of 151.963646. This compound is known for its applications in synthetic chemistry, particularly in the field of organometallics and enzyme inhibition .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate typically involves the reaction of 2-(Methylamino)-4-pyridine with boronic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the boronic acid derivative. The product is then purified and converted to its hydrochloride hydrate form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced derivatives.
Substitution: The compound can undergo substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield .
Major Products Formed
The major products formed from these reactions include oxides, amines, and substituted derivatives of the original compound. These products have various applications in synthetic chemistry and industrial processes .
Scientific Research Applications
B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and as a tool for probing biological pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of enzyme inhibitors for treating various diseases.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial chemical reactions.
Mechanism of Action
The mechanism of action of B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate involves its interaction with specific molecular targets, such as enzymes. The boronic acid group forms reversible covalent bonds with the active sites of enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- B-[2-(Amino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate
- B-[2-(Ethylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate
- B-[2-(Dimethylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate
Uniqueness
B-[2-(Methylamino)-4-pyridinyl]boronic Acid Hydrochloride Hydrate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it a valuable tool in scientific research and industrial applications, particularly in the study of enzyme inhibition and the development of new therapeutic agents .
Properties
Molecular Formula |
C6H10BClN2O2 |
|---|---|
Molecular Weight |
188.42 g/mol |
IUPAC Name |
[2-(methylamino)pyridin-4-yl]boronic acid;hydrochloride |
InChI |
InChI=1S/C6H9BN2O2.ClH/c1-8-6-4-5(7(10)11)2-3-9-6;/h2-4,10-11H,1H3,(H,8,9);1H |
InChI Key |
ALYXPAINOYDIQW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=NC=C1)NC)(O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


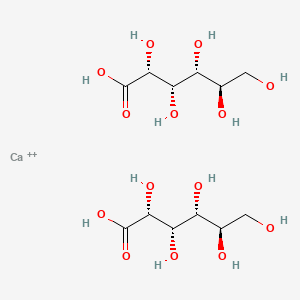
![Methyl 4-Fluoro-2-(1H-pyrrolo[2,3-b]pyridin-6-yloxy)benzoate](/img/structure/B13840834.png)
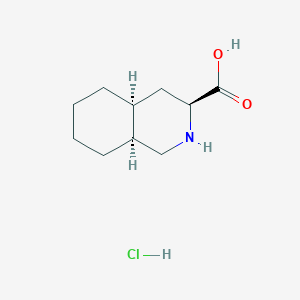
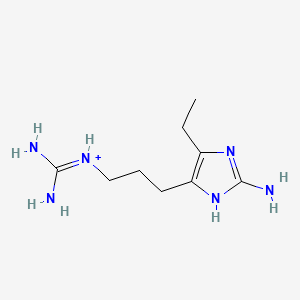
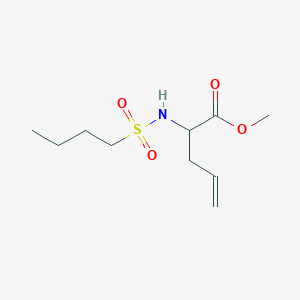
![[2-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13840855.png)
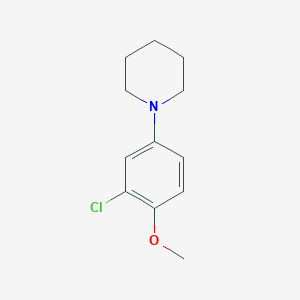
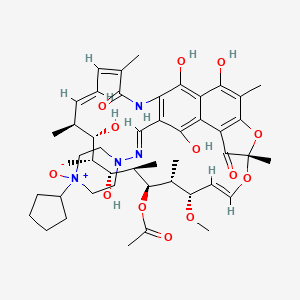
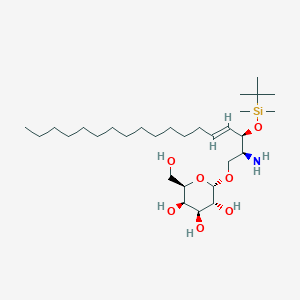
![[2-(4-Bromophenyl)-5-methylpyrazol-3-yl]methanol](/img/structure/B13840879.png)
